molecular formula C6H9Cl2N3 B6191771 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride CAS No. 2648947-95-7

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride

Cat. No.: B6191771
CAS No.: 2648947-95-7
M. Wt: 194.1
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Description

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride is a heterocyclic compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired triazole ring . The reaction conditions often include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of catalysts and solvents is crucial to ensure the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), by binding to their active sites . This inhibition can lead to various biological effects, including antimicrobial and antifungal activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)-4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chloromethyl group provides additional reactivity, making it a valuable compound in synthetic chemistry and drug development.

Properties

CAS No.

2648947-95-7

Molecular Formula

C6H9Cl2N3

Molecular Weight

194.1

Purity

95

Origin of Product

United States

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